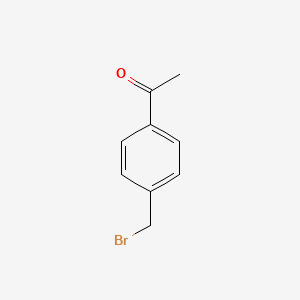

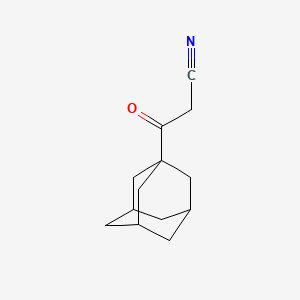

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrofuran derivatives, including those related to 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde, often involves novel self-condensation reactions of 5-nitro-2-furaldehyde under specific conditions. For instance, an unusual product was obtained from the reaction of 5-nitro-2-furaldehyde with pyridine or its equivalents in acetic anhydride, resulting in 1, 2-diacetoxy-1, 2-bis (5-nitro-2-furyl) ethene. Similar methodologies apply to the synthesis of related compounds, highlighting the complexity and versatility of reactions involving nitrofuran derivatives (Fujita et al., 1965).

Molecular Structure Analysis

The molecular and solid-state structure of nitrofuran derivatives has been extensively studied, revealing intricate details about their crystallography and molecular geometry. For example, derivatives of 5-nitro-2-furaldehyde have been synthesized and characterized using various spectroscopic methods and X-ray powder diffraction (XRPD), providing insights into their triclinic crystal structure and molecular packing. Such studies are crucial for understanding the properties and reactivity of these compounds (Rahmani et al., 2017).

Chemical Reactions and Properties

Nitrofuran derivatives undergo a range of chemical reactions, displaying unique reactivities due to their structural features. For instance, the reaction of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride leads to the substitution of a bromine atom by a nitro group, demonstrating the compound's reactivity towards nucleophilic substitution reactions. Such reactions are pivotal in synthesizing various nitrofuran derivatives with potential applications in different fields (Tarasova & Gol'dfarb, 1965).

Physical Properties Analysis

The thermodynamic properties of nitrofuran derivatives, including 5-(nitrophenyl)-furyl-2 derivatives, have been studied to determine their standard enthalpies of sublimation, formation, and combustion. These studies provide essential data for understanding the stability, volatility, and energy content of these compounds, which are crucial for their practical applications and synthesis optimization (Dibrivnyi et al., 2019).

Chemical Properties Analysis

The chemical properties of nitrofuran derivatives are characterized by their reactivity in various chemical environments. For example, 5-nitro-2-furaldehyde demonstrates distinctive reactivity in alkaline and acidic solutions, forming different products based on the pH. Understanding these reactivities is essential for harnessing the chemical properties of nitrofuran derivatives for specific applications (Cisak et al., 2001).

Applications De Recherche Scientifique

Thermodynamic Properties

The thermodynamic properties of derivatives of 5-(nitrophenyl)-2-furaldehyde were studied to contribute to practical solutions in the synthesis, purification, and application processes. The study involved determining the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of compounds, providing insights into their theoretical nature and practical applications (Dibrivnyi et al., 2019).

Antimicrobial Activity

Hydrazone derivatives of 5-nitro-2-furaldehyde exhibited varying degrees of antimicrobial activity, including significant activity against Gram-positive bacteria. One of the derivatives showed promise as a starting point for antimicrobial drug optimization. Another derivative displayed higher tuberculostatic activity and was identified as a potential structure for future anti-tuberculosis drug research (Gobis et al., 2022).

Supramolecular Structure Analysis

The synthesis and structural analysis of derivatives of 5-nitro-2-furaldehyde revealed insights into the influence of substituent exchange on the self-assembly of supramolecular nets. The study provided detailed information on the formation of synthons and assemblies in different polymorphic forms, contributing to our understanding of molecular interactions and crystal packing effects (Świątkowski et al., 2020).

Reactivity in Alkaline and Acidic Solutions

The reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions was studied, revealing novel redox ring-opening reactions and the formation of various products. This research provided insights into the compound's behavior under different pH conditions and the potential for developing new chemical reactions based on its unique reactivity (Cisak et al., 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(4-methyl-2-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)17-12/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAULAKHYRANRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358314 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-2-nitrophenyl)-2-furaldehyde | |

CAS RN |

425645-31-4 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)